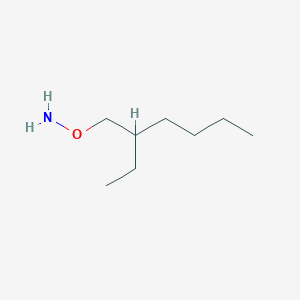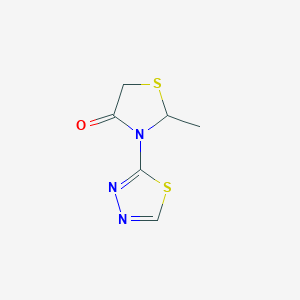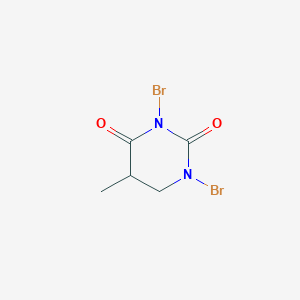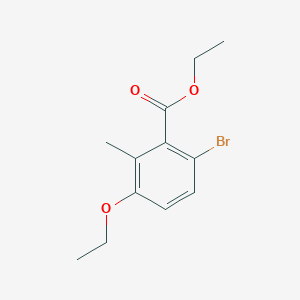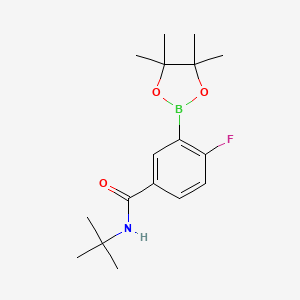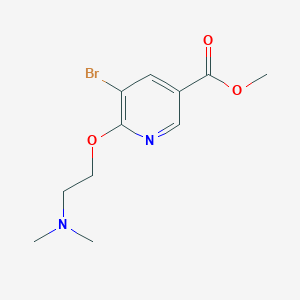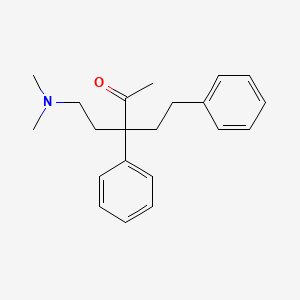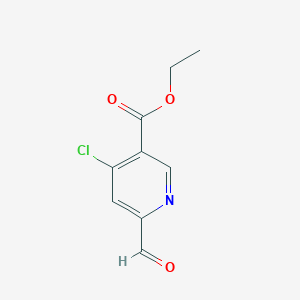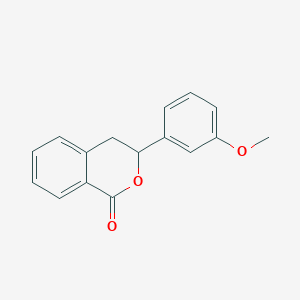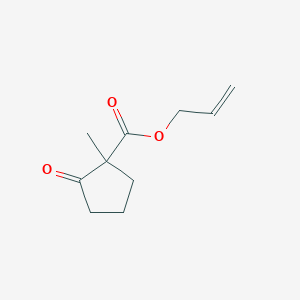
1-(2,4-Difluoro-3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position
Vorbereitungsmethoden
The synthesis of 1-(2,4-Difluoro-3-methylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 2,4-difluoro-3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone product .
Industrial Production Methods: : Industrially, the production of this compound can be scaled up using similar Friedel-Crafts acylation methods, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(2,4-Difluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield substituted anilines.
Common Reagents and Conditions: : The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and controlled temperatures.
Major Products: : The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted aromatic compounds, depending on the reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluoro-3-methylphenyl)ethanone and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluoro-3-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)ethanone: Lacks the methyl group at the 3 position, which can influence its reactivity and applications.
1-(3,5-Difluoro-4-methylphenyl)ethanone:
1-(2,4,6-Trifluorophenyl)ethanone: Contains an additional fluorine atom, which can further alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
1-(2,4-difluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
WEPOMVRDYILSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


